N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenylamine group at position 7, a 3,4-dimethoxyphenyl substituent at position 2, and a methyl group at position 3. Its molecular formula is C₂₀H₁₇ClN₄O₂, with an average mass of 380.83 g/mol and a monoisotopic mass of 380.1043 (inferred from analogs in ).
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural versatility, enabling modifications that modulate solubility, binding affinity, and metabolic stability. Key structural features influencing activity include:
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-10-20(24-16-7-5-15(22)6-8-16)26-21(23-13)12-17(25-26)14-4-9-18(27-2)19(11-14)28-3/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBKRZAGZRXHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 394.85 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group. The presence of these substituents is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O2 |
| Molecular Weight | 394.85 g/mol |
| CAS Number | 950345-64-9 |
| SMILES Representation | Cc(cc(-c(cc1)ccc1Cl)n1nc2COC)nc1c2-c(cc1)cc(OC)c1OC |
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine compounds exhibit antiviral properties. In particular, this compound has shown efficacy against various viral infections. A study highlighted its potential as a therapeutic agent against human adenovirus (HAdV), demonstrating significant inhibitory effects with an IC50 value in the low micromolar range .
The mechanism by which this compound exerts its antiviral effects involves the inhibition of viral DNA replication. Preliminary studies suggest that it interferes with specific stages of the viral life cycle, potentially blocking the replication process itself .
Anticancer Activity
The compound also exhibits promising anticancer properties. It has been identified as a kinase inhibitor, targeting various members of the HER family implicated in tumorigenesis. This action may inhibit cancer cell proliferation and survival .
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral activity of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound demonstrated an IC50 value of 0.27 μM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 μM) .
Case Study 2: Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell growth at micromolar concentrations. The mechanism was linked to its ability to induce apoptosis in cancer cells through activation of specific signaling pathways .
Table 2: Biological Activities Compared to Other Compounds
| Compound Name | IC50 (μM) | CC50 (μM) | Target |
|---|---|---|---|
| This compound | 0.27 | 156.8 | HAdV DNA replication |
| Niclosamide | 0.50 | 200 | HAdV |
| Compound X (example) | 0.15 | 100 | HER family kinases |
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a systematic comparison with structurally related compounds, focusing on substitutions, synthetic yields, physical properties, and biological activities.
Structural Modifications and Trends
a) Position 2 Substitutions
- In triazolopyrimidine analogs (), substituents like aminomethyl or dimethylaminomethyl at position 2 yielded moderate to low synthetic yields (11–56%), suggesting steric or electronic challenges in synthesis .
b) Position 3 and 5 Substitutions
- 3-Aryl groups : Fluorophenyl () and methoxyphenyl () substituents are common. Fluorine’s electronegativity may enhance metabolic stability, while methoxy groups improve solubility .
- 5-Methyl vs.
c) Position 7 Amine Modifications
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Basic
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₀ClN₅O₂, [M+H]⁺ calc. 446.1384) .
- HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolve 3D structure and confirm regiochemistry (e.g., pyrazolo-pyrimidine core angles) .
What preliminary biological assays are recommended to evaluate its pharmacological potential?
Q. Basic
- Antiviral Screening :
- Plaque reduction assays against RNA viruses (e.g., influenza A) in MDCK cells, measuring IC₅₀ values .
- Anticancer Activity :
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing viability reduction to controls .
- Enzyme Inhibition :
- Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
How can computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking :
- Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1M17). Focus on hydrogen bonds with methoxy groups and hydrophobic interactions with the chlorophenyl ring .
- QSAR Modeling :
- Train models with descriptors like ClogP and polar surface area to predict bioavailability and activity cliffs .
- MD Simulations :
- Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes .
How can researchers resolve contradictions in substituent effects on bioactivity across studies?
Q. Advanced
- Systematic SAR Studies :
- Synthesize analogs with controlled substituent variations (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare IC₅₀ values .
- Meta-Analysis :
- Aggregate data from PubChem and ChEMBL to identify trends (e.g., methoxy groups enhance solubility but reduce kinase affinity) .
- Crystallographic Comparisons :
- Overlay X-ray structures of analogs to identify steric clashes or electronic mismatches in binding pockets .
What strategies optimize reaction yields while minimizing by-products in large-scale synthesis?
Q. Advanced
- Design of Experiments (DoE) :
- Flow Chemistry :
- By-Product Analysis :
- LC-MS/MS to identify impurities (e.g., dechlorinated by-products) and adjust protecting groups .
How does the electronic nature of substituents influence the compound’s stability under physiological conditions?
Q. Advanced
- Degradation Studies :
- Incubate in simulated gastric fluid (pH 2.0) and analyze via HPLC to track hydrolysis of methoxy groups .
- DFT Calculations :
- Compute Fukui indices to predict nucleophilic attack sites (e.g., electron-deficient pyrimidine ring) .
- Accelerated Stability Testing :
- Store at 40°C/75% RH for 4 weeks and monitor degradation products (e.g., demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
